molecular formula C13H14N6 B2639692 N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-76-6

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

货号: B2639692
CAS 编号: 899974-76-6
分子量: 254.297
InChI 键: ZBEAPCZGGPHITI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure is part of a class of compounds investigated for their potential to interact with biologically relevant enzymes and receptors. Derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been identified as potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), an enzyme implicated in the progression of various cancers, including gastric cancer, breast cancer, and non-small cell lung cancer . By inhibiting USP28, these compounds can promote the degradation of oncoproteins and have been shown to inhibit cancer cell proliferation and epithelial-mesenchymal transition (EMT) in cellular models . Furthermore, this chemotype has shown affinity for other therapeutically significant targets. Structural analogs have been designed as potent, covalent inhibitors of NADPH Oxidase 2 (NOX2) and Monoamine Oxidase B (MAOB), two key enzymes involved in reactive oxygen species (ROS) production and neuroinflammation, making them relevant for the study of neurodegenerative diseases like Parkinson's and Alzheimer's . Additionally, related compounds have demonstrated high-affinity binding to adenosine receptors (ARs) and the type-2 cannabinoid receptor (CB2), suggesting broad utility in neuropharmacology research, including for investigating antidepressant-like effects . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

N-benzyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-2-19-13-11(17-18-19)12(15-9-16-13)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAPCZGGPHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a well-known reaction in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms within the heterocyclic system via ring opening and closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Dimroth rearrangement or similar cyclization reactions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine as an anticancer agent. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

A notable study demonstrated that derivatives of triazolo[4,5-d]pyrimidin-7-amines exhibited potent inhibitory effects on human cancer cell lines. The study reported that this compound showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .

Modulation of Biological Pathways

Beyond its anticancer properties, this compound has been investigated for its ability to modulate various biological pathways.

Adenosine Receptor Antagonism

Research indicates that compounds within the triazolo[4,5-d]pyrimidine class can act as adenosine receptor antagonists. This activity is particularly relevant in the context of neurodegenerative diseases where adenosine receptors play a critical role in neuroprotection and inflammation modulation. The ability to selectively inhibit these receptors may provide therapeutic benefits for conditions such as Parkinson's and Alzheimer's diseases .

Inhibition of Viral Replication

Another intriguing application is the compound's potential role in antiviral therapies. Research has identified triazolo[4,5-d]pyrimidines as effective inhibitors of chikungunya virus replication. The structural features of this compound may contribute to its effectiveness against viral targets by disrupting viral replication mechanisms .

作用机制

The mechanism of action of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. Studies have shown that it can induce apoptosis in cancer cells through the mitochondrial pathway. This involves a decrease in mitochondrial membrane potential, activation of caspase-9 and caspase-3, up-regulation of pro-apoptotic proteins like Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 .

相似化合物的比较

Triazolopyrimidine derivatives exhibit diverse pharmacological properties depending on substituents at positions 3, 5, and 7. Below is a comparative analysis of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its analogs:

Key Observations :

  • Substituent Effects: Position 3: Ethyl groups (in the target compound) may confer moderate steric hindrance compared to bulkier benzyl or cyclopentyl groups (e.g., ticagrelor). This could influence binding pocket accessibility in biological targets .
  • Synthetic Efficiency : Yields for analogs range from 74% to 81%, with purification typically involving column chromatography or recrystallization .
Physicochemical Properties
  • Lipophilicity : Ethyl and benzyl groups increase logP values compared to polar substituents (e.g., hydroxyl or amine groups), impacting pharmacokinetic profiles .
  • Thermal Stability : Melting points for analogs range from 138°C to 256°C, with higher values observed for rigid, aromatic-substituted derivatives .

生物活性

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₁₃N₅
Molecular Weight229.25 g/mol
CAS Number1070807-17-8
Melting PointNot specified

The structure features a triazolo-pyrimidine core which is known for various pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

In a study focusing on triazolopyrimidine derivatives, one compound demonstrated an IC50 value of 60 nM against HeLa cells, indicating strong antiproliferative activity. The mechanism of action involved the inhibition of tubulin assembly, a crucial process in cell division .

Anticonvulsant Activity

Another aspect of interest is the anticonvulsant potential of related compounds. In studies involving N-benzyl derivatives, it was found that certain modifications enhanced their anticonvulsant activity. For example, a specific derivative exhibited an ED50 value of 62 mg/kg when administered orally to rats . This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound in treating seizure disorders.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Tubulin Inhibition : As noted in anticancer studies, compounds from this class may inhibit tubulin polymerization, which is critical for mitosis.
  • Apoptotic Pathways : Some studies have indicated that these compounds can induce apoptosis through caspase activation and modulation of Bcl-2 expression .

Case Studies and Research Findings

Several research studies have focused on the biological activity of triazolopyrimidine derivatives:

  • Antiproliferative Studies : A series of analogs were tested against multiple cancer cell lines (HeLa, A549). The most potent compound showed IC50 values ranging from 30 nM to 43 nM across different cell lines .
  • Structural Modifications : Investigations into structural modifications revealed that altering substituents at the 2-position of the triazolopyrimidine scaffold significantly impacted biological activity. For instance, increasing the length of alkyl chains generally resulted in reduced potency .

常见问题

Q. What are the common synthetic routes for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically begins with nucleophilic substitution of a 7-chloro precursor (e.g., 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine) with benzylamine under reflux conditions in polar aprotic solvents like DMF or DMSO. Optimization involves:

  • Temperature control : 80–100°C to balance reaction rate and side-product formation.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve amine nucleophilicity.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) yields >95% purity .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Methodological Answer:

  • HPLC/LC-MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and molecular weight .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, triazole protons at δ 8.0–9.0 ppm) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages within ±0.3% .

Q. What initial biological screening approaches are recommended for assessing bioactivity?

Methodological Answer:

  • Radioligand binding assays : Screen for adenosine receptor affinity (A₁/A₂A subtypes) using [³H]DPCPX or [³H]ZM241385 as tracers in bovine brain membranes. Ki values <50 nM indicate high A₁ selectivity .
  • Enzyme inhibition assays : Test NADPH oxidase (NOX) inhibition using lucigenin-based chemiluminescence in cell lysates (IC₅₀ determination) .
  • Antiplatelet activity : Measure ADP-induced platelet aggregation in human blood via turbidimetry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for triazolopyrimidine derivatives targeting adenosine receptors?

Methodological Answer:

  • Core modifications : Compare 3-position substituents (benzyl vs. 2-chlorobenzyl) and 7-position amines (cycloalkyl vs. aralkyl).
  • Binding assays : Use competitive displacement curves (Ki values) and molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with A₁ receptor affinity .
  • Selectivity profiling : Assess A₂A/A₃ receptor cross-reactivity to identify selective leads .

Q. What strategies resolve discrepancies between in vitro binding data and cellular activity?

Methodological Answer:

  • Membrane permeability : Measure logP (octanol/water) to assess cellular uptake. Low permeability (<1.5) may require prodrug strategies .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Off-target profiling : Use kinome-wide screening (e.g., DiscoverX) to rule out non-specific kinase inhibition .

Q. What crystallographic techniques determine the binding mode of this compound with its targets?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with A₁ receptor fragments (expressed in Sf9 cells) using SHELX for refinement. Anisotropic B-factor analysis resolves ligand-receptor interactions (e.g., hydrogen bonds with His251) .
  • Cryo-EM : For membrane-bound targets (e.g., NOX), use 300 kV TEM with direct electron detection to achieve <3 Å resolution .

Q. How do modifications at the 3 and 7 positions affect selectivity between adenosine A₁ and A₂A receptors?

Methodological Answer:

  • 3-position : 2-Chlorobenzyl groups enhance A₁ affinity (Ki = 32 nM) due to hydrophobic interactions with Phe168. Benzyl groups show moderate activity (Ki = 89 nM) .
  • 7-position : Cyclohexylamine improves A₁ selectivity (Ki ratio A₁/A₂A = 12:1), while aromatic amines (e.g., 4-aminobenzyl) reduce affinity .

Q. What in vitro models evaluate the antithrombotic potential of triazolopyrimidine derivatives?

Methodological Answer:

  • Thrombin generation assay : Measure lag time and peak thrombin in platelet-poor plasma using fluorogenic substrates .
  • Clot retraction assay : Quantify fibrin clot contraction in platelet-rich plasma via optical density changes .
  • Flow cytometry : Assess P-selectin exposure on activated platelets to confirm anti-aggregation effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。